4-(methylsulfanyl)thiophene-3-carbaldehyde
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Overview
Description
4-(Methylsulfanyl)thiophene-3-carbaldehyde is an organic compound with the chemical formula C6H6OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methylsulfanyl group (-SCH3) at the 4-position and an aldehyde group (-CHO) at the 3-position of the thiophene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylsulfanyl)thiophene-3-carbaldehyde typically involves the introduction of the methylsulfanyl group and the aldehyde group onto the thiophene ring. One common method is the reaction of 4-bromo-3-thiophenecarbaldehyde with methylthiolate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: 4-(methylsulfanyl)thiophene-3-carboxylic acid
Reduction: 4-(methylsulfanyl)thiophene-3-methanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
4-(Methylsulfanyl)thiophene-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)thiophene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
4-(Methylsulfanyl)thiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-3-carbaldehyde: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
4-(Methylsulfanyl)thiophene: Lacks the aldehyde group, limiting its use in reactions that require this functional group.
4-(Methylsulfanyl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, leading to different electronic properties and reactivity.
The presence of both the methylsulfanyl and aldehyde groups in this compound makes it a unique and valuable compound for various applications in research and industry .
Properties
CAS No. |
88511-85-7 |
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Molecular Formula |
C6H6OS2 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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